3-Chloro-1H-indole-2-carbaldehyde
Overview
Description
3-Chloro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a chloro substituent at the third position and an aldehyde group at the second position of the indole ring
Mechanism of Action
Target of Action
3-Chloro-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with their targets in a way that modulates these biological processes .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with biochemical pathways related to these processes .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Chloro-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . This compound can also bind to specific receptors, modulating their signaling pathways and affecting cellular responses . The nature of these interactions is often characterized by the formation of covalent or non-covalent bonds, leading to changes in the conformation and activity of the target biomolecules.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling cascades, leading to altered cellular responses such as proliferation, differentiation, or apoptosis . Additionally, this compound can affect the expression of genes involved in critical cellular processes, thereby influencing the overall cellular phenotype and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding, thereby blocking the enzymatic reaction . Alternatively, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These long-term effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the biological activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-indole-2-carbaldehyde typically involves the chlorination of indole derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, which involves the reaction of indole with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the second position. The chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 3-Chloro-1H-indole-2-carboxylic acid.
Reduction: 3-Chloro-1H-indole-2-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloroindole-3-carboxaldehyde: Similar structure but with the chloro and aldehyde groups at different positions.
3-Bromo-1H-indole-2-carbaldehyde: Bromine substituent instead of chlorine.
3-Chloro-1H-indole-2-carboxylic acid: Carboxylic acid group instead of aldehyde.
Uniqueness
3-Chloro-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both chloro and aldehyde groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-chloro-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPBJLYJOIUBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354661 | |
Record name | 3-Chloro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110912-15-7 | |
Record name | 3-Chloro-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 3-Chloro-1H-indole-2-carbaldehyde in medicinal chemistry?
A1: this compound serves as a key starting material for synthesizing diverse heterocyclic compounds. It readily undergoes reactions like Knoevenagel condensation with active methylene compounds [, , ], reacts with hydrazine derivatives to form thiosemicarbazones, semicarbazones, and hydrazones [], and participates in the formation of Schiff bases [, ]. These reactions allow the incorporation of the indole moiety into larger structures with potential biological activities.
Q2: What types of biological activities have been reported for compounds derived from this compound?
A2: Research suggests that derivatives of this compound exhibit a range of biological activities, with antimicrobial activity being a key focus. For instance, studies have identified compounds with promising antibacterial and antifungal activities []. Additionally, some derivatives have shown potential as acetylcholinesterase inhibitors, suggesting possible applications in treating Alzheimer's disease [].
Q3: Can you provide specific examples of how the structure of this compound has been modified to generate bioactive compounds?
A3: Several studies showcase the versatility of this compound as a scaffold for structural modification:
- Pyrazino[1,2-a]indoles: Researchers have employed 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehyde, a derivative of the parent compound, in Ugi-azide reactions to synthesize novel pyrazino[1,2-a]indole-based 1,5-disubstituted tetrazoles []. This approach provides access to a diverse library of compounds by varying the isocyanide and azide components.
- Fused heterocycles: Another study utilized 1-(2-bromoethyl)-3-chloro-1H-indole-2-carbaldehydes in domino reactions with various nucleophilic amines to construct pyrazino[1,2-a]indoles fused with other heterocycles (oxazolidine, oxazinane, imidazolidine, hexahydropyrimidine, and benzimidazole) []. This strategy efficiently generates complex structures with enhanced biological activity profiles.
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